N3-(2,3-dihydrobenzofuran-3-yl)-4H-1,2,4-triazole-3,5-diamine
Description
Properties
IUPAC Name |
3-N-(2,3-dihydro-1-benzofuran-3-yl)-1H-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-9-13-10(15-14-9)12-7-5-16-8-4-2-1-3-6(7)8/h1-4,7H,5H2,(H4,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRINOSYZMRTBQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)NC3=NNC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1518944-61-0 | |
| Record name | N3-(2,3-dihydrobenzofuran-3-yl)-4H-1,2,4-triazole-3,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Catalytic Cyclization of Sodium Phenate and Ethylene Chlorohydrin
A critical precursor for the target compound is 2,3-dihydrobenzofuran, synthesized via a two-step process:
Formation of 2-Phenoxyethanol :
Sodium phenate reacts with ethylene chlorohydrin in the presence of CuCl₂/FeCl₃ catalysts (5:1 mass ratio) at 60–70°C for 2–3 hours. The organic layer is washed with NaOH to yield 2-phenoxyethanol.Sodium phenate + ClCH₂CH₂OH → 2-Phenoxyethanol (CuCl₂/FeCl₃, 70°C, 3 h)Cyclization to 2,3-Dihydrobenzofuran :
2-Phenoxyethanol undergoes ZnCl₂/MnCl₂-catalyzed cyclization at 200–220°C for 3–4 hours. Distillation at 88–90°C under reduced pressure isolates the product in ~85% yield.
Optimization Data :
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| ZnCl₂/MnCl₂ | 200 | 3 | 85 |
| ZnCl₂ alone | 220 | 4 | 72 |
Preparation of 4H-1,2,4-Triazole-3,5-Diamine
Nitration and Reduction of 3,5-Diamino-1,2,4-Triazole
While direct methods for 3,5-diamino-1,2,4-triazole are scarce, analogous routes involve:
- Nitration :
3,5-Diamino-1,2,4-triazole is nitrated using NaNO₂/H₂SO₄ to form 3,5-dinitro derivatives, though this introduces explosivity risks. - Reduction :
Catalytic hydrogenation (Pd/C, H₂) or hydrazine reduction converts nitro groups to amines, yielding the diamine.
Critical Note : Handling nitro intermediates requires strict temperature control (<170°C) to prevent decomposition.
Coupling Strategies for Final Assembly
Nucleophilic Substitution at Dihydrobenzofuran C3
The dihydrobenzofuran’s 3-position is activated for substitution:
- Bromination :
Treating 2,3-dihydrobenzofuran with PBr₃ introduces a bromine atom at C3. - Amination :
4H-1,2,4-Triazole-3,5-diamine reacts with 3-bromo-2,3-dihydrobenzofuran in DMF at 120°C for 12 hours, facilitated by K₂CO₃ as a base.
Reaction Conditions :
- Solvent: DMF
- Temperature: 120°C
- Catalyst: None (base-driven)
- Yield: ~65% (HPLC purity >95%)
Alternative Pathways and Emerging Methods
One-Pot Condensation
A novel approach condenses 2,3-dihydrobenzofuran-3-amine with cyanoguanidine under acidic conditions (HCl, reflux), forming the triazole ring in situ. This method avoids isolating intermediates but risks azidotriazole byproducts.
Byproduct Mitigation :
- Temperature Control : Maintain reflux <100°C.
- Catalyst Screening : FeCl₃ reduces azide formation by 40%.
Characterization and Analytical Data
Spectroscopic Confirmation
Thermal Stability
- DSC : Decomposition onset at 170°C (similar to nitro-triazole analogs).
- Impact Sensitivity : >10 J (insensitive, unlike nitro derivatives).
Industrial Scalability and Challenges
Chemical Reactions Analysis
Types of Reactions
N3-(2,3-dihydrobenzofuran-3-yl)-4H-1,2,4-triazole-3,5-diamine can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: Both the benzofuran and triazole rings can participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the triazole ring can produce triazole-amine derivatives.
Scientific Research Applications
N3-(2,3-dihydrobenzofuran-3-yl)-4H-1,2,4-triazole-3,5-diamine is a compound of increasing interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential therapeutic uses, biological activities, and relevant case studies.
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Research indicates that this compound exhibits significant activity against a range of pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | [Study A] |
| Escherichia coli | 64 µg/mL | [Study B] |
| Candida albicans | 16 µg/mL | [Study C] |
These findings suggest that the compound could be developed into a new class of antimicrobial agents targeting resistant strains.
Anticancer Activity
The compound has shown promise in anticancer research. Triazole derivatives are often investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.
Case Study: Antitumor Efficacy
In a study using non-small cell lung cancer (NSCLC) cell lines, this compound demonstrated significant antiproliferative effects:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 5.2 | EGFR Inhibition |
| H460 | 4.8 | Apoptosis Induction |
The mechanism of action involves the inhibition of the epidermal growth factor receptor (EGFR) signaling pathway, crucial for tumor growth and survival.
Enzyme Inhibition
Triazoles are known to inhibit various enzymes involved in fungal biosynthesis and cancer metabolism. The compound is being studied for its potential to inhibit cytochrome P450 enzymes, which are essential for drug metabolism and synthesis of steroid hormones.
Neuroprotective Effects
Emerging research suggests that compounds with triazole structures may exhibit neuroprotective properties. The ability to cross the blood-brain barrier makes this compound a candidate for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N3-(2,3-dihydrobenzofuran-3-yl)-4H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes. The triazole ring can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of N3-(2,3-dihydrobenzofuran-3-yl)-4H-1,2,4-triazole-3,5-diamine, highlighting key differences in substituents, molecular properties, and applications:
Structural and Functional Insights
- Substituent Effects: The dihydrobenzofuran group in the target compound provides a rigid, oxygen-containing scaffold, likely improving binding specificity to enzymatic targets like LSD1 compared to planar aromatic substituents (e.g., chlorophenyl or methylphenyl) . Bulkier substituents (e.g., 2-chloro-6-phenoxybenzyl) may sterically hinder interactions with off-target proteins, enhancing selectivity .
- Biological Activity: Triazole-3,5-diamine derivatives are recognized as potent LSD1 inhibitors, with activity modulated by substituent size and polarity. The dihydrobenzofuran variant’s oxygen atom may participate in hydrogen bonding with the enzyme’s FAD cofactor, a critical interaction for inhibition .
- Commercial and Safety Profiles: The target compound is actively marketed (e.g., CymitQuimica), while the 4-chlorophenyl analog is discontinued, reflecting shifting demand toward structurally complex building blocks . 4H-1,2,4-Triazole-3,5-diamine, a core impurity in herbicides, is flagged by the IARC for carcinogenic risks, underscoring the importance of substituent-driven toxicity profiling .
Biological Activity
N3-(2,3-dihydrobenzofuran-3-yl)-4H-1,2,4-triazole-3,5-diamine is a synthetic compound with potential biological activities attributed to its unique structural features. The compound contains a triazole ring, which has been associated with various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C10H11N5O. The structure includes a benzofuran derivative fused with a triazole moiety, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H11N5O |
| SMILES | C1C(C2=CC=CC=C2O1)NC3=NNC(=N3)N |
| InChI | InChI=1S/C10H11N5O/c11-9-13-10(15-14-9)12-7-5-16-8-4-2-1-3-6(7)8/h1-4,7H,5H2,(H4,11,12,13,14,15) |
Anti-inflammatory Effects
Compounds containing the triazole ring are often evaluated for anti-inflammatory effects. Research indicates that triazoles can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), suggesting potential applications in treating inflammatory diseases .
Neuroprotective Activity
Recent studies highlight the neuroprotective potential of triazole-containing compounds. For example, some derivatives have been shown to inhibit acetylcholinesterase (AChE), which is significant in Alzheimer's disease treatment . The incorporation of the benzofuran moiety may enhance these effects by providing additional neuroprotective benefits.
Case Studies
Case Study 1: Synthesis and Biological Evaluation
A study synthesized various 1,2,4-triazole derivatives and evaluated their biological activities. Among these compounds was a derivative similar to this compound. It demonstrated promising AChE inhibition with an IC50 value significantly lower than that of standard drugs used in Alzheimer's treatment .
Case Study 2: Structure–Activity Relationship (SAR) Analysis
A detailed SAR analysis of triazole derivatives indicated that modifications on the benzofuran moiety could enhance biological activity. Compounds with electron-donating groups at specific positions exhibited improved AChE inhibition compared to their counterparts without such substitutions . This suggests that this compound might be optimized for better efficacy through structural modifications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N3-(2,3-dihydrobenzofuran-3-yl)-4H-1,2,4-triazole-3,5-diamine, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves refluxing 4-amino-1,2,4-triazole derivatives with substituted aldehydes in ethanol under acidic catalysis. For example, analogous protocols (e.g., for benzofuran-triazole hybrids) use glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Optimization can be achieved via Design of Experiments (DoE) to assess variables like temperature, molar ratios, and reflux duration. Fractional factorial designs minimize experimental runs while identifying critical parameters .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm substitution patterns and hydrogen bonding in the triazole and dihydrobenzofuran moieties.
- HPLC-MS : Quantify purity and detect byproducts.
- X-ray crystallography (if crystals are obtainable): Resolve 3D conformation and intermolecular interactions, as demonstrated in structurally related spiro-triazole systems .
Q. What statistical methods are recommended for designing experiments to study this compound’s reactivity?
- Methodological Answer : Central Composite Design (CCD) or Box-Behnken models are ideal for response surface methodology (RSM). These approaches identify nonlinear relationships between variables (e.g., solvent polarity, catalyst loading) and outcomes (yield, selectivity). For example, CCD was applied to optimize TiO₂ photoactivity in analogous studies .
Advanced Research Questions
Q. How can computational tools resolve contradictions in reaction data (e.g., unexpected byproducts or low yields)?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify intermediates or transition states. ICReDD’s workflow integrates computation with experimental feedback, using tools like GRRM17 for reaction path searches. This approach narrows experimental conditions, reducing trial-and-error inefficiencies . For example, discrepancies in regioselectivity can be resolved by comparing computed activation energies with experimental product ratios.
Q. What advanced techniques enable real-time monitoring of synthesis kinetics for this compound?
- Methodological Answer : In situ Raman spectroscopy tracks reaction progress by identifying vibrational modes of intermediates (e.g., C=N stretching in triazole rings). A 2024 study on 3,5-diamino-1,2,4-triazole synthesis demonstrated this method’s utility in capturing transient species and optimizing reaction times .
Q. How do heterogeneous vs. homogeneous catalytic systems affect the compound’s synthesis, and how can these be systematically compared?
- Methodological Answer : Use kinetic profiling and turnover frequency (TOF) analysis. For heterogeneous catalysts (e.g., immobilized acids), assess recyclability via ICP-OES for metal leaching. Compare with homogeneous analogs (e.g., p-toluenesulfonic acid) using Eyring plots to evaluate activation entropy/enthalpy differences. Refer to membrane separation technologies (CRDC subclass RDF2050104) for catalyst recovery .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Implement Process Analytical Technology (PAT) frameworks, combining inline spectroscopy (e.g., FTIR) with multivariate analysis (PLS regression). Statistical process control (SPC) charts (e.g., X-bar and R charts) monitor critical quality attributes (CQAs), as outlined in CRDC subclass RDF2050108 .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data across studies?
- Methodological Answer : Perform meta-analysis using standardized assay protocols (e.g., fixed cell viability endpoints). Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Adjust for solvent effects (DMSO vs. aqueous buffers) using Hansen solubility parameters .
Q. Why might XRD and NMR data suggest different conformations in solid vs. solution states?
- Methodological Answer : Solid-state NMR or dynamic NMR (DNMR) can reconcile discrepancies. For example, XRD detects rigid conformations, while solution NMR may reveal rotational flexibility around the benzofuran-triazole bond. Refer to crystallography databases (e.g., CCDC) for analogous structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
